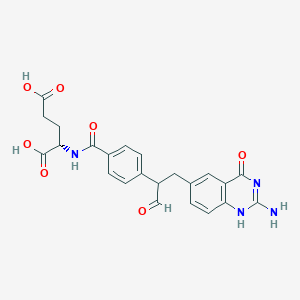
10-Formyl-5,8-10-trideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formyl-5,8-10-trideazafolic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H22N4O7 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
-
Inhibition of Cancer Cell Growth :
- 10-formyl-TDAF has shown potent inhibitory effects on human leukemia cell lines. The compound demonstrated IC50 values of 50 nM and 80 nM for the 10S and 10R diastereomers, respectively . This high potency indicates its potential as a therapeutic agent against cancers that are resistant to conventional treatments.
- Selectivity Over Normal Cells :
-
Resistance to Drug Efflux :
- Studies have indicated that 10-formyl-TDAF retains its activity even in mutant cell lines deficient in reduced folate carrier protein (RFC), suggesting that it can effectively penetrate cell membranes without relying on this transport mechanism . This characteristic is crucial for overcoming drug resistance commonly encountered in cancer treatments.
Structural and Biochemical Studies
-
X-ray Crystallography :
- The structural characterization of 10-formyl-TDAF bound to GAR Tfase has been performed using X-ray crystallography, revealing insights into its binding mode and interactions within the enzyme's active site . Such studies are essential for understanding how modifications to the compound's structure could enhance its efficacy and selectivity.
- In Silico Studies :
Case Study 1: Efficacy Against Leukemia
A study evaluated the efficacy of both diastereomers of 10-formyl-TDAF against CCRF-CEM leukemia cells. Results showed significant growth inhibition, with both compounds demonstrating similar potencies even in conditions where purine availability was limited by added hypoxanthine or thymidine . This highlights their effectiveness in diverse metabolic environments.
Case Study 2: Structural Insights from Crystallography
The crystallographic analysis provided a detailed view of how 10-formyl-TDAF interacts with GAR Tfase at an atomic level. The findings revealed that the lipophilic thiomethyl substituents penetrate deeper into a hydrophobic pocket within the folate-binding site, enhancing binding affinity and specificity compared to hydrophilic counterparts .
Propriétés
Numéro CAS |
143436-91-3 |
|---|---|
Formule moléculaire |
C23H22N4O7 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1 |
Clé InChI |
QUTYGDYGQXUSRV-PKHIMPSTSA-N |
SMILES |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
10-formyl-5,8-10-trideazafolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















